![molecular formula C19H21ClN2O3S B4852691 N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4852691.png)
N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as Sunitinib, is a small molecule inhibitor of receptor tyrosine kinases. It was first developed by Pfizer and approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide works by inhibiting the activity of receptor tyrosine kinases, which are involved in the signaling pathways that promote tumor growth and angiogenesis. By blocking these pathways, N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide can prevent the growth and spread of cancer cells. In addition, N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been found to induce apoptosis (programmed cell death) in cancer cells, further inhibiting tumor growth.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been found to have several biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has also been found to have immunomodulatory effects, enhancing the activity of immune cells such as T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide is a useful tool for studying receptor tyrosine kinases and their role in cancer. It can be used to inhibit specific kinases and study their effects on cancer cells. However, N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has some limitations in lab experiments. It can have off-target effects on other kinases, which can complicate data interpretation. In addition, N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide can have variable effects depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide. One area of research is the development of combination therapies that can enhance the anti-tumor activity of N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide. Another area of research is the identification of biomarkers that can predict the response to N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide treatment. Finally, there is a need for further research into the mechanisms of resistance to N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, which can limit its effectiveness in some patients.
Conclusion:
N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide is a small molecule inhibitor of receptor tyrosine kinases that has shown promising results in the treatment of several types of cancer. It works by inhibiting the growth and spread of cancer cells and has several biochemical and physiological effects. While it has some limitations in lab experiments, there are several future directions for the study of N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide that could lead to improved cancer treatments.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its anti-tumor activity and has shown promising results in preclinical and clinical studies. It has been found to inhibit several receptor tyrosine kinases, including VEGFR, PDGFR, KIT, FLT3, and RET, which are involved in tumor growth and angiogenesis. N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has also been studied for its potential use in the treatment of other types of cancer, such as breast cancer, pancreatic cancer, and non-small cell lung cancer.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13-8-9-15(12-18(13)26(24,25)22-10-3-4-11-22)19(23)21-17-7-5-6-16(20)14(17)2/h5-9,12H,3-4,10-11H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQMWQKMYUIMPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)S(=O)(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.